

# Application of Recombinant Streptolysin O in ELISA Assays

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## Compound of Interest

Compound Name: *Streptolysin O*

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## Introduction

**Streptolysin O** (SLO), a key virulence factor of *Streptococcus pyogenes*, is a potent immunogen that elicits a strong antibody response in infected individuals. The detection of anti-**Streptolysin O** (ASO) antibodies is a cornerstone in the diagnosis of recent streptococcal infections and their sequelae, such as rheumatic fever and acute glomerulonephritis.<sup>[1]</sup> Traditionally, ASO tests have utilized native SLO purified from bacterial cultures. However, the use of recombinant **Streptolysin O** (rSLO) in enzyme-linked immunosorbent assays (ELISAs) offers significant advantages, including higher purity, improved lot-to-lot consistency, and a safer production process.<sup>[1][2]</sup> This document provides detailed application notes and protocols for the use of rSLO in ELISA assays for the detection of ASO antibodies.

## Principle of the Assay

The indirect ELISA method is commonly employed for the detection of ASO antibodies using recombinant SLO. The principle involves the immobilization of rSLO onto the wells of a microtiter plate. When a patient's serum or plasma sample is added, specific ASO antibodies present in the sample bind to the immobilized rSLO. Unbound components are washed away, and a secondary antibody conjugated to an enzyme, such as horseradish peroxidase (HRP), which is specific for human immunoglobulins (e.g., anti-human IgG), is added. This enzyme-conjugated secondary antibody binds to the captured ASO antibodies. After another washing step to remove unbound conjugate, a substrate solution is added. The enzyme catalyzes the

conversion of the substrate into a colored product. The intensity of the color, which is proportional to the amount of ASO antibody in the sample, is measured using a microplate reader.

## Data Presentation: Recommended Quantitative Parameters for rSLO ELISA

The successful implementation of an rSLO-based ELISA is dependent on the optimization of several key parameters. The following table summarizes recommended starting concentrations and incubation conditions. It is important to note that optimal conditions may vary depending on the specific rSLO protein, antibodies, and reagents used. A checkerboard titration is recommended to determine the optimal concentrations of rSLO, primary antibody (sample), and secondary antibody for your specific assay.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Parameter	Recommended Range/Value	Incubation Time	Incubation Temperature	Notes
rSLO Coating Concentration	1 - 10 µg/mL in coating buffer	Overnight (16-18 hours) or 1-3 hours	4°C (overnight) or 37°C (1-3 hours)	The optimal concentration should be determined to ensure saturation of the well surface.[6][7]
Coating Buffer	50 mM Carbonate-bicarbonate buffer (pH 9.6) or Bicarbonate buffer (pH 7.4) or PBS (pH 7.4)	-	-	Carbonate-bicarbonate buffer is commonly used to promote passive adsorption of the protein to the plate.[6][8]
Blocking Buffer	1-5% Bovine Serum Albumin (BSA) in PBS or a commercial protein-free blocking buffer	1 - 2 hours	Room Temperature or 37°C	Blocking is crucial to prevent non-specific binding of antibodies to the plate surface.[9][10]
Sample (Serum/Plasma) Dilution	1:100 to 1:1000 in blocking buffer or sample diluent	1 - 2 hours	Room Temperature or 37°C	The optimal dilution will depend on the expected ASO titer in the samples.[11]

Secondary Antibody (e.g., anti-human IgG-HRP) Dilution	1:1,000 to 1:25,000 in blocking buffer	1 - 2 hours	Room Temperature or 37°C	The ideal dilution should provide a high signal-to-noise ratio.[9]
Wash Buffer	PBS with 0.05% Tween-20 (PBST)	-	-	A thorough washing is essential to reduce background signal.[9]
Substrate	TMB (3,3',5,5'-Tetramethylbenzidine)	5 - 30 minutes	Room Temperature (in the dark)	The reaction should be stopped when sufficient color has developed.
Stop Solution	2 N Sulfuric Acid ( $H_2SO_4$ ) or 1 M Hydrochloric Acid (HCl)	-	-	Stops the enzymatic reaction and stabilizes the color.
Wavelength for Absorbance Reading	450 nm	-	-	A reference wavelength of 620-650 nm can be used to subtract background absorbance.

## Experimental Protocols

### Materials and Reagents

- High-binding 96-well ELISA plates
- Recombinant **Streptolysin O** (rSLO)

- Coating Buffer (50 mM Carbonate-Bicarbonate, pH 9.6)
- Wash Buffer (PBS with 0.05% Tween-20; PBST)
- Blocking Buffer (e.g., 3% BSA in PBST)
- Sample Diluent (e.g., 1% BSA in PBST)
- Patient and control serum or plasma samples
- Enzyme-conjugated secondary antibody (e.g., Goat anti-human IgG-HRP)
- TMB Substrate Solution
- Stop Solution (2 N H<sub>2</sub>SO<sub>4</sub>)
- Microplate reader with a 450 nm filter
- Pipettes and multichannel pipettes
- Incubator

## Detailed Methodology

1. Coating of Microtiter Plate with rSLO a. Dilute the rSLO to the optimized concentration (e.g., 2 µg/mL) in Coating Buffer. b. Add 100 µL of the diluted rSLO solution to each well of the 96-well plate. c. Cover the plate and incubate overnight at 4°C.
2. Washing a. Aspirate the coating solution from the wells. b. Wash the wells three times with 200 µL of Wash Buffer per well. After the final wash, invert the plate and tap it firmly on a clean paper towel to remove any residual buffer.
3. Blocking a. Add 200 µL of Blocking Buffer to each well. b. Cover the plate and incubate for 1-2 hours at room temperature.
4. Washing a. Repeat the washing step as described in step 2.
5. Addition of Samples and Controls a. Dilute the patient sera, positive control, and negative control at the optimized dilution (e.g., 1:200) in Sample Diluent. b. Add 100 µL of the diluted

samples and controls to the appropriate wells. c. Cover the plate and incubate for 1-2 hours at 37°C.

6. Washing a. Repeat the washing step as described in step 2.

7. Addition of Secondary Antibody a. Dilute the enzyme-conjugated secondary antibody to its optimal concentration in Blocking Buffer. b. Add 100 µL of the diluted secondary antibody to each well. c. Cover the plate and incubate for 1 hour at 37°C.

8. Washing a. Repeat the washing step as described in step 2, but increase the number of washes to five to ensure complete removal of unbound conjugate.

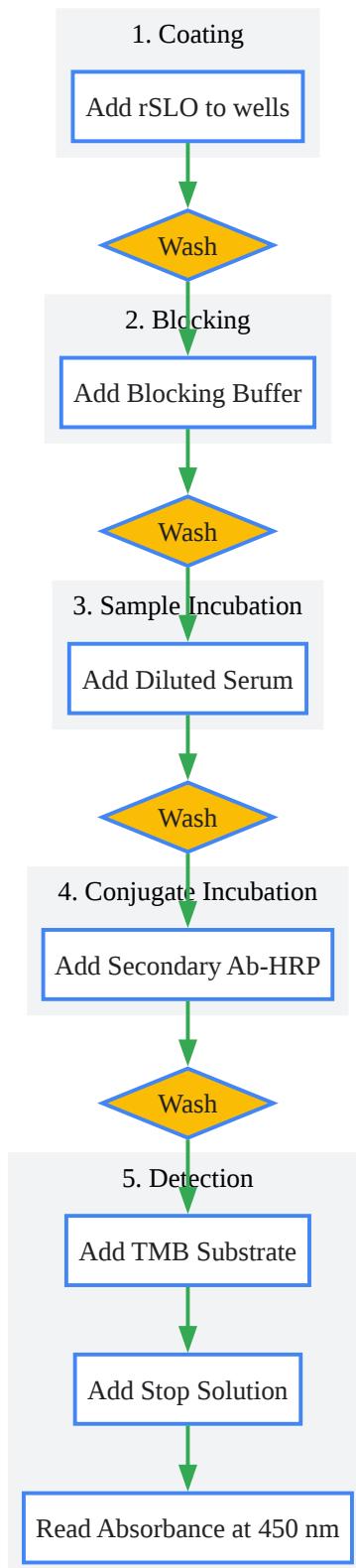
9. Substrate Development a. Add 100 µL of TMB Substrate Solution to each well. b. Incubate the plate in the dark at room temperature for 15-30 minutes. Monitor the color development.

10. Stopping the Reaction a. Add 50 µL of Stop Solution to each well to stop the enzymatic reaction. The color will change from blue to yellow.

11. Absorbance Measurement a. Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.

## Visualizations

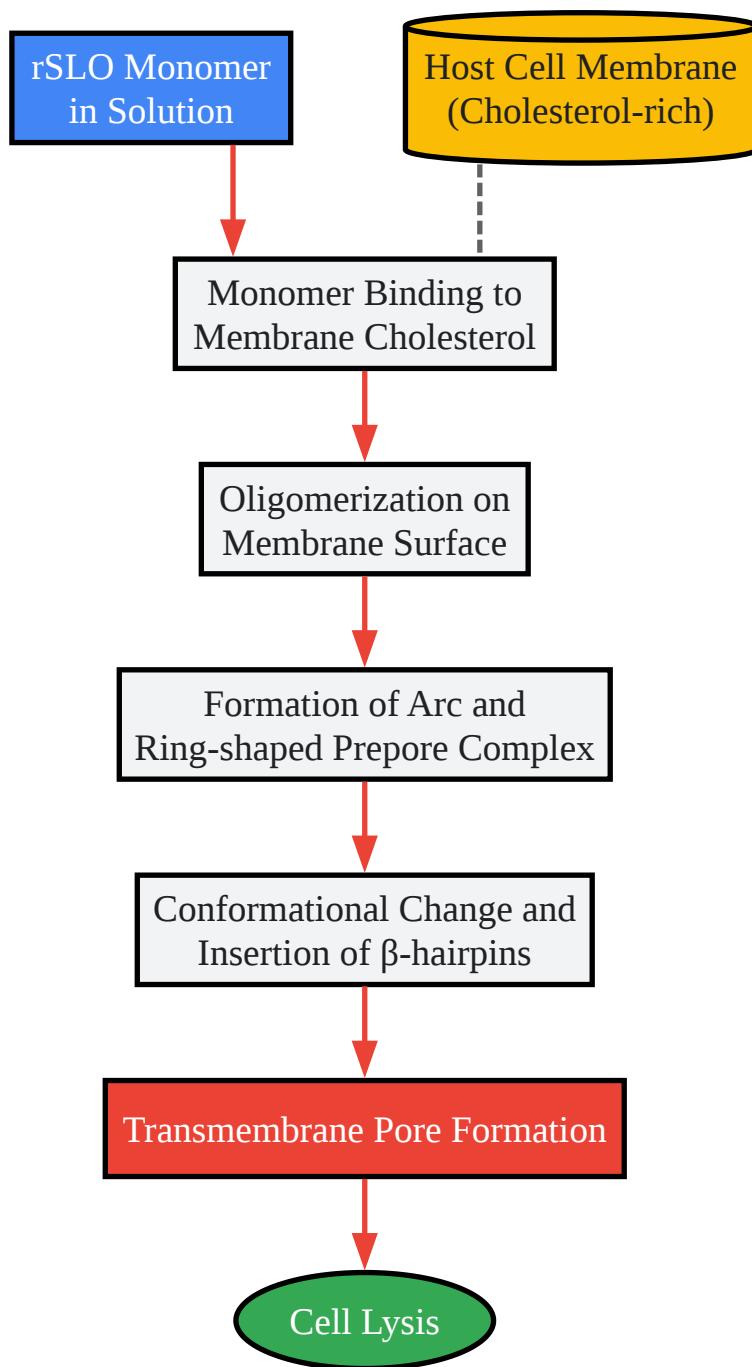
### Experimental Workflow for rSLO ELISA

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Caption: Indirect ELISA workflow for the detection of anti-**Streptolysin O** antibodies.

## Signaling Pathway: Mechanism of Streptolysin O Pore Formation

**Streptolysin O** exerts its cytotoxic effect by forming pores in the membranes of host cells. This process is initiated by the binding of SLO monomers to cholesterol in the cell membrane.[\[12\]](#) [\[13\]](#) Following binding, the monomers oligomerize to form arc-shaped and then ring-shaped prepore complexes.[\[12\]](#)[\[14\]](#)[\[15\]](#) This is followed by a conformational change that leads to the insertion of transmembrane  $\beta$ -hairpins into the lipid bilayer, resulting in the formation of a large pore.[\[2\]](#)



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Caption: Mechanism of **Streptolysin O** (SLO) pore formation on the host cell membrane.

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